Temocapril-d5 is a deuterated derivative of temocapril, an angiotensin-converting enzyme inhibitor primarily used in the management of hypertension and heart failure. Temocapril itself is a prodrug that is converted into its active form, temocaprilat, which exhibits potent ACE inhibition. Temocapril-d5 is utilized in research settings, particularly in pharmacokinetic studies due to the presence of deuterium, which enhances its stability and detection in analytical methods.
Temocapril-d5 falls under the category of small molecules and is classified as an experimental or investigational drug. It is part of a broader group of angiotensin-converting enzyme inhibitors, which are crucial in treating cardiovascular diseases.
The synthesis of temocapril-d5 typically involves the selective replacement of hydrogen atoms in temocapril with deuterium. This can be achieved through various methods, including:
The synthesis process requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity. The resulting compound must undergo rigorous purification processes, such as chromatography, to isolate temocapril-d5 from by-products and unreacted materials.
Temocapril-d5 retains the core structure of temocapril but features deuterium atoms incorporated at specific positions. Its molecular formula can be represented as .
Temocapril-d5 can participate in various chemical reactions similar to its parent compound. These include:
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride). The reaction conditions must be optimized to favor desired product formation while minimizing side reactions.
Temocapril-d5 functions similarly to temocapril by inhibiting angiotensin-converting enzyme activity. This inhibition leads to decreased production of angiotensin II, resulting in:
The presence of deuterium does not significantly alter the pharmacological mechanism but enhances analytical tracking during studies .
Temocapril-d5 is primarily used in scientific research, particularly:
Temocapril-d5 is a deuterium-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor Temocapril (C₂₃H₂₈N₂O₅S₂). The incorporation of five deuterium atoms (²H or D) replaces five hydrogen atoms at specific positions, resulting in the molecular formula C₂₃H₂₃D₅N₂O₅S₂ and a molecular weight of 481.64 g/mol, compared to 476.61 g/mol for the unlabeled compound [1] [3]. The deuterium atoms are strategically positioned on the benzene ring of the phenylbutyl side chain, as confirmed by the SMILES notation: C(C(O)=O)N1CC@(C3=CC=CS3)[H] [1] [2]. This labeling targets metabolically inert sites to minimize alterations in biological activity while maximizing isotopic stability. The thiazepine ring and thiophene moieties remain unmodified, preserving the core pharmacophore responsible for ACE inhibition [3] [7].
Table 1: Structural Features of Temocapril-d5
Characteristic | Detail |
---|---|
Molecular Formula | C₂₃H₂₃D₅N₂O₅S₂ |
CAS Number | 1356840-03-3 |
Deuterium Positions | Benzene ring (phenylbutyl side chain) |
Key Functional Groups | Thiazepine ring, ethyl ester, carboxylate, thiophene |
Molecular Weight | 481.64 g/mol |
The synthesis of Temocapril-d5 employs precursor-directed deuteration using deuterated benzene derivatives. Key steps include:
Rigorous analytical techniques confirm deuterium incorporation and isotopic purity:
Deuterium substitution minimally impacts bulk properties but alters molecular-level interactions:
Table 2: Physicochemical Comparison
Property | Temocapril | Temocapril-d5 | Analytical Method |
---|---|---|---|
Molecular Weight | 476.61 g/mol | 481.64 g/mol | HRMS |
logP (Octanol-Water) | 2.46 | 2.50 | Shake-flask HPLC |
Water Solubility | <1 mg/mL | <1 mg/mL | USP dissolution |
pKa (Carboxylic Acid) | 3.88 | 3.88 | Potentiometry |
Hydrogen Bond Donors | 2 | 2 | Computational modeling |
The deuterated analog’s primary advantage lies in its metabolic stability, enabling its use as an internal standard in LC-MS quantification of Temocapril and temocaprilat, minimizing matrix effects in biological samples [1] [2].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3